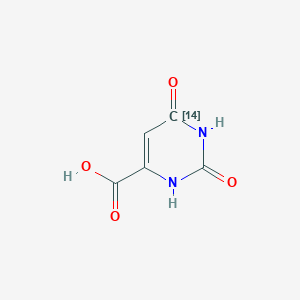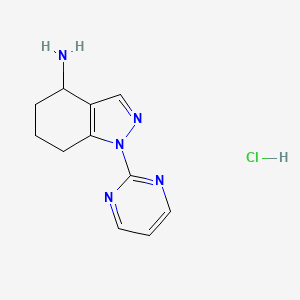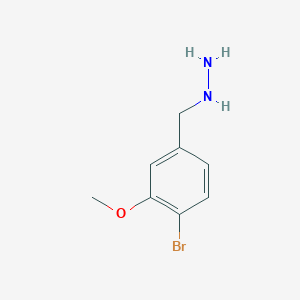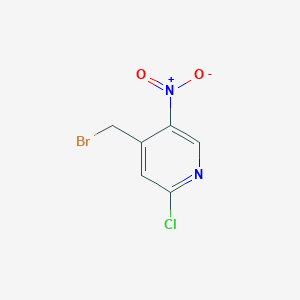
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of urea with malonic acid in the presence of phosphorus oxychloride. This reaction yields orotic acid as a product . Another method involves the use of the Dimroth rearrangement, which is an isomerization process that involves the relocation of heteroatoms within heterocyclic systems .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions: 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biochemical pathways and industrial applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of pyrimidine nucleotides . In biology, it plays a role in the biosynthesis of nucleotides and is involved in various metabolic pathways . In medicine, orotic acid is studied for its potential therapeutic effects, including its role in the treatment of certain metabolic disorders . Additionally, it is used in the food industry as a dietary supplement and in the production of certain pharmaceuticals .
作用機序
The mechanism of action of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . The molecular targets and pathways involved include various enzymes and cofactors that facilitate these biochemical reactions .
類似化合物との比較
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid is unique in its structure and function compared to other similar compounds. Some similar compounds include uracil, thymine, and cytosine, which are also pyrimidine derivatives . orotic acid is distinct in its role as an intermediate in the biosynthesis of pyrimidine nucleotides and its involvement in specific metabolic pathways .
特性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
158.09 g/mol |
IUPAC名 |
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i3+2 |
InChIキー |
PXQPEWDEAKTCGB-YZRHJBSPSA-N |
異性体SMILES |
C1=C(NC(=O)N[14C]1=O)C(=O)O |
正規SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)


![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)


![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)

